molecular formula C18H22O B12613415 2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one CAS No. 917774-40-4

2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one

Cat. No.: B12613415
CAS No.: 917774-40-4
M. Wt: 254.4 g/mol
InChI Key: VPQSQLJDLPCBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one is an organic compound with a complex structure that includes a benzylidene group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzaldehyde reacts with a suitable methylene compound in the presence of a base catalyst . The reaction conditions typically include a solvent such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is carried out at a temperature of around 60°C for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene ketones, while reduction can produce benzyl derivatives.

Scientific Research Applications

2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

917774-40-4

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-benzylidene-3,4-diethyl-6-methylcyclohex-3-en-1-one

InChI

InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3

InChI Key

VPQSQLJDLPCBRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC2=CC=CC=C2)C(=O)C(C1)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.